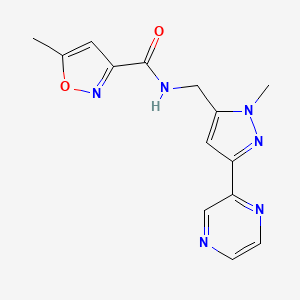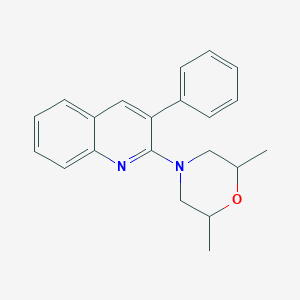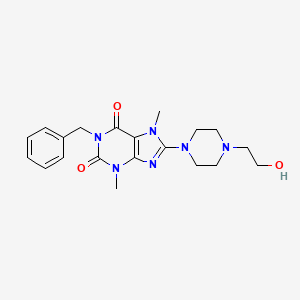
1-benzyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26N6O3 and its molecular weight is 398.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Psychotropic Potential
Research has demonstrated the development of 8-aminoalkyl derivatives of purine-2,6-dione, highlighting their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating possible psychotropic activity. These compounds, through modification of arylalkyl/allyl substituents, show promise for designing new serotonin (5-HT) ligands with antidepressant- and anxiolytic-like activities, thereby contributing to the understanding of mixed 5-HT receptor ligands' advantages in psychotropic drug development (Chłoń-Rzepa et al., 2013).
Antimicrobial and Antituberculosis Activity
A study on purine connected piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis has shown that certain analogues possess greater potencies relative to Ethambutol, a current clinical drug. This finding underscores the potential of purine derivatives in the treatment of tuberculosis by targeting MurB to disrupt peptidoglycan biosynthesis (Konduri et al., 2020).
Anticancer Research
The exploration of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has revealed significant antibacterial and biofilm inhibition activities, in addition to MurB enzyme inhibition. This suggests a potential role in combating bacterial resistance and the development of new antibacterial agents with a focus on MRSA and VRE strains, indicating their relevance in cancer research for their possible dual role in targeting cancer cells and preventing bacterial infections in immunocompromised patients (Mekky & Sanad, 2020).
Synthesis and Biological Activity
Another area of research involves the synthesis of diketopiperazine derivatives from the marine-derived actinomycete Streptomyces sp. FXJ7.328, showing modest antiviral activity against influenza A (H1N1) virus. This highlights the chemical compound's potential application in the development of antiviral agents, broadening its research applications beyond the initially targeted serotonin receptors (Wang et al., 2013).
Properties
IUPAC Name |
1-benzyl-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-22-16-17(21-19(22)25-10-8-24(9-11-25)12-13-27)23(2)20(29)26(18(16)28)14-15-6-4-3-5-7-15/h3-7,27H,8-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEHLCODVPZNMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCN(CC3)CCO)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2358811.png)

![N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide](/img/structure/B2358816.png)
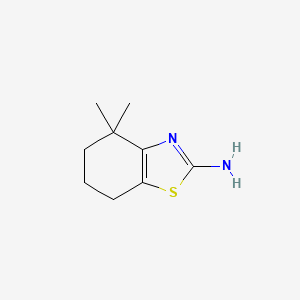
![Ethyl 4-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2358819.png)

![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2358822.png)
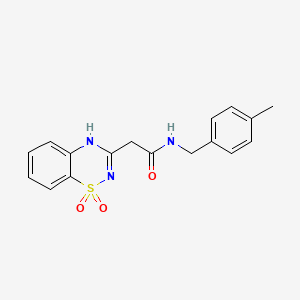

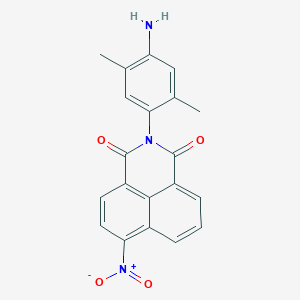
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2358829.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone](/img/structure/B2358830.png)
